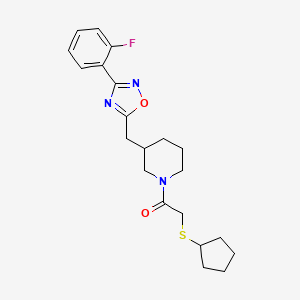

2-(Cyclopentylthio)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Description

2-(Cyclopentylthio)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group, a piperidinylmethyl moiety, and a cyclopentylthio-ethanone side chain. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and role in drug discovery, particularly in kinase inhibitors and antimicrobial agents . The 2-fluorophenyl group enhances electronegativity and may improve pharmacokinetic properties, while the cyclopentylthio moiety contributes to lipophilicity and steric bulk. The piperidine ring likely influences conformational flexibility and target binding.

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O2S/c22-18-10-4-3-9-17(18)21-23-19(27-24-21)12-15-6-5-11-25(13-15)20(26)14-28-16-7-1-2-8-16/h3-4,9-10,15-16H,1-2,5-8,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFVNRUYIFOYIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through a multi-step process:

Formation of the 2-fluorophenyl-1,2,4-oxadiazole: : Starting with a 2-fluorophenylhydrazine derivative and combining it with a suitable carboxylic acid derivative under acidic or basic conditions.

Formation of the piperidine intermediate: : This involves the alkylation of piperidine with a suitable halomethyl derivative of the oxadiazole.

Thiol addition: : The final step is adding the cyclopentyl thiol group to an appropriate α-haloketone, which forms the ethanone backbone.

Industrial Production Methods

Scaled-up production might involve optimizing these steps, employing continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Can form sulfoxides or sulfones under controlled conditions using mild oxidizing agents.

Reduction: : Selective reduction might target the oxadiazole ring or any carbonyl groups present, utilizing agents like sodium borohydride.

Substitution: : The fluorophenyl moiety can participate in nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

Oxidation: : m-CPBA for forming sulfoxides.

Reduction: : NaBH4 for selective reductions.

Substitution: : Sodium amide (NaNH2) in liquid ammonia for aromatic substitutions.

Major Products Formed

These reactions lead to diverse products like sulfoxides, sulfones, and substituted aromatic compounds depending on the reagents and conditions.

Scientific Research Applications

Chemistry

Ligand design: : Given its heterocyclic structure, it can serve as a ligand in coordination chemistry.

Organic synthesis: : Useful intermediate for synthesizing other complex molecules.

Biology

Enzyme inhibition: : Potential as a selective inhibitor for certain enzyme classes given its unique structural motifs.

Medicine

Pharmaceutical research: : Investigated for activity against specific targets like neurotransmitter receptors due to its piperidine and oxadiazole components.

Industry

Material science: : May be explored for creating advanced materials due to its stability and diverse reactivity.

Mechanism of Action

The specific mechanism depends on the biological target:

Molecular targets: : Could involve binding to enzyme active sites or receptor binding pockets.

Pathways involved: : Modulation of enzymatic activity or receptor signaling pathways, depending on the biological context.

Comparison with Similar Compounds

2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (CAS 1705439-25-3)

This compound differs from the target molecule by replacing the 2-fluorophenyl group with an o-tolyl (2-methylphenyl) group. Key comparisons include:

- Lipophilicity : The methyl group in the o-tolyl variant may enhance lipophilicity (logP ~3.5 estimated), whereas the fluorine atom reduces logP marginally (~3.2 estimated), impacting membrane permeability .

- Molecular Weight : The o-tolyl compound has a molecular weight of 399.6 g/mol (C22H29N3O2S), while the target compound (C21H25FN3O2S) is slightly lighter (~393.5 g/mol).

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione Derivatives

These compounds (e.g., 3 and 4a-f from ) differ significantly:

- Core Heterocycle : The 1,3,4-oxadiazole-2-thione scaffold (vs. 1,2,4-oxadiazole) alters electronic distribution and hydrogen-bonding capacity.

- Synthesis : Prepared via carbon disulfide-mediated cyclization under basic conditions , whereas the target compound likely employs nucleophilic substitution or coupling reactions for cyclopentylthio and fluorophenyl incorporation.

Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound 2-(Cyclopentylthio)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 353.5 g/mol. The structure includes a cyclopentylthio group and a piperidinyl moiety linked to a fluorophenyl-substituted oxadiazole, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H24FN3OS |

| Molecular Weight | 353.5 g/mol |

| CAS Number | 2034425-50-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the cyclopentylthio group.

- Synthesis of the oxadiazole derivative.

- Coupling with the piperidine ring.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and oncology.

The proposed mechanism involves interaction with specific receptors in the central nervous system (CNS) and potential modulation of neurotransmitter systems. The oxadiazole moiety is known to enhance binding affinity to target proteins, influencing cellular signaling pathways.

Pharmacological Effects

- Antidepressant Activity : Studies have shown that compounds with similar structures exhibit significant antidepressant effects in animal models.

- Anticancer Properties : Preliminary data suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective Effects : The ability to protect neuronal cells from oxidative stress has been documented, indicating potential use in neurodegenerative diseases.

Case Studies

Several studies have been conducted to evaluate the biological effects of related compounds:

- Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar piperidine structures showed significant improvement in depressive-like behaviors in rodent models .

- Anticancer Activity : Research indicated that compounds featuring oxadiazole rings exhibited cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents.

- Neuroprotective Studies : A recent investigation highlighted the neuroprotective effects of related compounds on primary neuronal cultures, showing reduced cell death under oxidative stress conditions .

Q & A

Q. What unexplored structural modifications could enhance pharmacokinetic properties?

- Proposals :

- Replace cyclopentylthio with trifluoromethylthio to improve metabolic stability .

- Introduce PEGylated side chains to increase aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.